Product packaging for 5,6-Dimethylpyrazine-2,3-dione(Cat. No.:)

5,6-Dimethylpyrazine-2,3-dione

Cat. No.: B13079141
M. Wt: 138.12 g/mol
InChI Key: UTUBKANYFIGQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrazine-2,3-dione is a high-purity, heterocyclic compound offered as a key synthetic building block for advanced chemical research. This diketone derivative of pyrazine presents a versatile scaffold for developing novel compounds in medicinal chemistry and materials science. Literature on related pyrazine-2,3-dione structures indicates potential for interesting photoreactivity, which may be explored for developing photoresponsive molecules or as a precursor in the synthesis of complex heterocyclic systems . As a reagent, its core structure is structurally related to various flavor and fragrance compounds, suggesting utility in the synthesis and study of such molecules . This compound is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B13079141 5,6-Dimethylpyrazine-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,6-dimethylpyrazine-2,3-dione

InChI

InChI=1S/C6H6N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3

InChI Key

UTUBKANYFIGQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(=O)N=C1C

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethylpyrazine 2,3 Dione and Analogues

Classical and Contemporary Synthetic Routes to the Pyrazinedione Core

The formation of the fundamental pyrazinedione ring system is a critical step in the synthesis of 5,6-dimethylpyrazine-2,3-dione. This can be achieved through established methods such as dehydration and cyclocondensation reactions.

Dehydration Reactions of Pyrazine-2,3-dicarboxylic Acid

One of the classical approaches to forming cyclic imides, which is structurally related to the dione (B5365651), is through the dehydration of dicarboxylic acids. In the context of pyrazines, 2,3-pyrazinedicarboxylic acid serves as a key precursor. The dehydration of this diacid can lead to the corresponding anhydride (B1165640), which can then be converted to the pyrazinedione.

The synthesis of the precursor, 2,3-pyrazinedicarboxylic acid, can be accomplished through the oxidation of quinoxaline (B1680401). orgsyn.orggoogle.comgoogle.com A common method involves the use of potassium permanganate (B83412) in an aqueous solution. orgsyn.orggoogle.com The reaction proceeds by heating a mixture of quinoxaline and potassium permanganate. orgsyn.org After the oxidation, the resulting manganese dioxide is filtered off, and the solution is acidified to precipitate the monopotassium salt of pyrazine-2,3-dicarboxylic acid. google.com Further acidification can yield the free dicarboxylic acid. orgsyn.org The thermal decomposition of pyrazine-2,3-dicarboxylic acid has been studied, showing that it undergoes decarboxylation at elevated temperatures. ias.ac.inchempap.org

Table 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation
Starting MaterialOxidizing AgentKey ConditionsProductReference
QuinoxalinePotassium permanganateAqueous solution, heating2,3-Pyrazinedicarboxylic acid orgsyn.org
QuinoxalineSodium chlorateAqueous, copper sulfate/sulfuric acid catalyst, 40-150 °C2,3-Pyrazinedicarboxylic acid google.com

Cyclocondensation Approaches for Pyrazinedione Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyrazinedione core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, the key starting materials would be 2,3-butanedione (B143835) and a suitable diamine derivative.

A widely used method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org This one-pot approach is highly efficient for forming the pyrazinone ring. semanticscholar.org Another strategy is the condensation of ethylenediamine (B42938) with vicinal diketones, such as 2,3-butanedione, which initially yields a 2,3-dialkyl-5,6-dihydropyrazine. google.com This intermediate can then be oxidized to the corresponding 2,3-dialkylpyrazine. google.com The reaction of 2,3-butanedione with ethylenediamine has been reported to produce 2,3-dimethyl-5,6-dihydropyrazine. google.comgoogle.com

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyrazine (B50134) derivatives. For instance, the reaction between isocyanides, 2,3-diaminomaleonitrile, and 3-oxopentanedioic acid can produce 1,6-dihydro-6,6-dimethylpyrazine-2,3-dicarbonitriles. researchgate.net

Table 2: Cyclocondensation Reactions for Pyrazine and Pyrazinedione Synthesis
Reactant 1Reactant 2Product TypeReference
α-Amino acid amide1,2-Dicarbonyl compound2(1H)-Pyrazinone semanticscholar.org
Ethylenediamine2,3-Butanedione2,3-Dimethyl-5,6-dihydropyrazine google.com
Isocyanides, 2,3-diaminomaleonitrile3-Oxopentanedioic acid1,6-Dihydro-6,6-dimethylpyrazine-2,3-dicarbonitriles researchgate.net
1,2-Diketones1,2-DiaminesPyrazines d-nb.info

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This involves the introduction of various functional groups onto the pyrazinedione scaffold.

Strategies for Regioselective Functional Group Incorporation

Achieving regioselectivity in the functionalization of the pyrazinedione ring is crucial for synthesizing specific isomers. Various synthetic strategies have been developed to control the position of substituent introduction.

One approach involves the use of protecting groups to block certain reactive sites, thereby directing the incoming substituent to the desired position. The regioselective synthesis of N-heterocycle-fused phenanthridines has been achieved through palladium-catalyzed tandem N-H/C-H arylation. researchgate.net Furthermore, the Ugi multicomponent reaction provides a general strategy for introducing functional group handles into covalent organic frameworks containing imine linkages, which could be adapted for pyrazinedione systems. nih.gov

Diastereoselective Synthesis of Pyrazinedione Hybrids

The creation of chiral centers on the pyrazinedione core or on its substituents with a high degree of stereocontrol is a significant challenge in synthetic chemistry. Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities.

Recent research has focused on the diastereoselective synthesis of hybrid molecules containing a pyrazinedione moiety. For example, a highly diastereoselective synthesis of 4-imidazolidinone-tetrahydro-β-carboline hybrids has been accomplished through a divergent transformation of Ugi four-component reaction products. researchgate.net Another study reports the diastereoselective synthesis of pyrrolidines via a Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org While not directly involving pyrazinediones, these methodologies for diastereoselective synthesis of heterocyclic compounds could potentially be adapted. The synthesis of new fluorine-containing α-aminophosphonates has been achieved through diastereoselective hydrophosphonylation of imines. nih.gov

Emerging Methodologies in Pyrazine and Pyrazinedione Synthesis

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. These emerging techniques are also being applied to the synthesis of pyrazines and pyrazinediones.

Biocatalytic and Fermentation-Based Approaches for Pyrazines

The demand for natural and sustainably produced compounds has driven research into biological methods for pyrazine synthesis. These approaches are considered environmentally friendly compared to traditional chemical synthesis and are crucial for producing compounds intended for the food and beverage industry. mdpi.comscite.ai Microorganisms and isolated enzymes offer highly selective and efficient routes to various pyrazine structures.

Biocatalytic synthesis often employs enzymes like transaminases (ATAs) to perform key chemical transformations under mild conditions. nih.govnih.govresearchgate.net A notable chemo-enzymatic strategy involves the use of an ω-transaminase to catalyze the amination of α-diketones, forming α-amino ketone intermediates. nih.govnih.gov These intermediates then undergo spontaneous oxidative dimerization to yield symmetrically substituted pyrazines. nih.gov For instance, using ATA-113 with an appropriate amine donor has proven effective for this transformation. nih.govnih.govresearchgate.net Another biocatalytic approach utilizes L-threonine dehydrogenase from Cupriavidus necator to produce aminoacetone from the natural amino acid L-threonine. researchgate.net This method allows for the synthesis of asymmetric trisubstituted pyrazines under green chemistry principles. researchgate.net

Fermentation represents a whole-cell biocatalytic approach for producing pyrazines. Strains of Bacillus subtilis, particularly those isolated from fermented soybeans (natto), are well-known for their ability to produce a range of alkylpyrazines. mdpi.comnih.gov These bacteria can generate compounds such as 2,5-dimethylpyrazine (B89654) (2,5-DMP) and tetramethylpyrazine (TTMP) from precursors present in the fermentation media, like L-threonine and acetoin. nih.govresearchgate.net Studies have shown that different strains of B. subtilis exhibit varied profiles of pyrazine production, with some capable of producing total pyrazine concentrations as high as 560 mg/L. nih.gov The biosynthesis in these organisms is linked to the metabolism of amino acids. mdpi.comd-nb.info For example, 2,5-DMP can be derived from L-threonine through a pathway involving the enzyme L-threonine-3-dehydrogenase (TDH). mdpi.com Fed-batch fermentation strategies have also been developed to enhance the production of specific pyrazine derivatives, such as pyrazine-2-carboxylic acid hydrazide, using the acyltransferase activity of Bacillus smithii. tandfonline.com

Table 1: Examples of Biocatalytic and Fermentation-Based Pyrazine Synthesis

MethodBiocatalystSubstrate(s)Product(s)Key FindingsReference(s)
Chemo-enzymatic SynthesisTransaminase (ATA-113)α-Diketones, Amine donor (e.g., isopropylamine)Substituted PyrazinesRelies on the oxidative dimerization of an α-amino ketone generated in situ. nih.govnih.govresearchgate.net
Biocatalytic SynthesisL-threonine dehydrogenaseL-threonineAsymmetric trisubstituted pyrazinesIntegrates biocatalysis with green chemistry principles for sustainable production. researchgate.net
FermentationBacillus subtilis (strains from natto)Soybeans, L-threonine, Acetoin2,5-Dimethylpyrazine, Tetramethylpyrazine, and other alkylpyrazinesDifferent strains produce varied pyrazine profiles; yields can be optimized by precursor feeding. mdpi.comnih.govresearchgate.net
BiotransformationBacillus smithii IITR6b2Pyrazinamide, Hydrazine (B178648) dihydrochloridePyrazine-2-carboxylic acid hydrazideA fed-batch process achieved a 63% molar conversion in a solvent-free system. tandfonline.com

Microwave-Assisted and Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, synthetic methods that reduce or eliminate the use of hazardous solvents and decrease energy consumption are highly desirable. Microwave-assisted synthesis and solvent-free reactions have emerged as powerful techniques for the efficient and rapid production of pyrazine analogues. nih.govthieme-connect.com

Microwave irradiation has been shown to significantly accelerate organic reactions, leading to shorter reaction times, higher yields, and improved selectivities compared to conventional heating methods. nih.govnih.govscispace.com The synthesis of various pyrazine derivatives, such as quinoxalines and pyrido[2,3b]pyrazines, has been successfully achieved by the microwave-assisted condensation of α-dicarbonyl compounds with substituted diamines. nih.govmdpi.com This approach is often performed under solvent-free conditions, further enhancing its environmental credentials. nih.gov For example, the reaction between 2,3-butanedione and various diaminopyridines under microwave irradiation proceeds rapidly to give the corresponding products in good yields. nih.govmdpi.com

Solvent-free reaction conditions, often referred to as solid-state reactions, minimize waste and can simplify product purification. thieme-connect.comarkat-usa.org An improved one-pot synthesis of multi-substituted pyrazines has been developed through the reaction of 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate (B1210297) under catalyst- and solvent-free conditions. thieme-connect.com Similarly, terpene-fused pyrazines can be synthesized in a one-step, solvent-free condensation of terpene-monooximes with an excess of an amine. arkat-usa.org In some cases, a recyclable solid catalyst, such as silica (B1680970) gel, can be employed to facilitate the reaction between ethylenediamine and 1,2-diketones at room temperature, providing an environmentally benign and cost-effective route to pyrazines. connectjournals.com

Table 2: Examples of Microwave-Assisted and Solvent-Free Pyrazine Synthesis

MethodReactantsConditionsCatalystProduct(s)Reference(s)
Microwave-Assisted & Solvent-Freeα-Dicarbonyl derivatives, o-Phenylenediamines/DiaminopyridinesMicrowave irradiationNoneQuinoxalines, Pyrido[2,3b]pyrazines nih.govmdpi.com
Solvent-FreeTerpene-monooximes, AminesHeatingNoneTerpene-fused pyrazines arkat-usa.org
Solvent-Free2-Hydroxy-1,2-diarylethanones, Ammonium acetateHeatingNoneMulti-substituted pyrazines thieme-connect.com
Microwave-AssistedFluorous benzaldehyde, 2-Aminopyrazine, Isonitrile150 °C, 10 minSc(OTf)₃3-Aminoimidazo[1,2-a]pyrazines nih.gov
Solvent-Free1,2-Diketones, EthylenediamineRoom temperatureSilica gelSubstituted pyrazines connectjournals.com

Advanced Chemical Reactivity and Transformation Mechanisms

Fundamental Reactivity of the 5,6-Dimethylpyrazine-2,3-dione System

The electronic nature of the pyrazinedione ring is central to its reactivity. The presence of two nitrogen atoms in the six-membered ring, analogous to pyridine, results in a π-deficient system. This effect is significantly amplified by the two adjacent carbonyl groups, which act as strong electron-withdrawing groups. Consequently, the ring system is highly deactivated towards electrophilic attack and activated towards nucleophilic reactions.

Electrophilic Reactivity: The pyrazine-2,3-dione ring is generally resistant to electrophilic aromatic substitution reactions. organic-chemistry.orgrsc.org The high degree of electron deficiency, caused by the combined inductive and resonance effects of the ring nitrogens and carbonyl carbons, makes the carbon atoms of the ring poor nucleophiles. Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are typically challenging and require harsh conditions, if they proceed at all. nih.gov The electron-donating nature of the two methyl groups at the C5 and C6 positions provides some slight activation, but this is generally insufficient to overcome the profound deactivating effect of the dione (B5365651) structure. Electrophilic attack, if forced, would likely occur at the nitrogen atoms, but this is also disfavored due to the adjacent electron-withdrawing carbonyls.

Table 1: Predicted Reactivity Profile of this compound
Reaction TypeReactivity LevelRationalePotential Reaction Sites
Electrophilic Substitution (e.g., Nitration, Halogenation)Very Low / Inertπ-deficient ring system strongly deactivated by two carbonyl groups.C5, C6 (if forced)
Nucleophilic AdditionHighElectrophilic nature of carbonyl carbons (C2, C3).C2, C3
Nucleophilic SubstitutionModerate to Highπ-deficient ring activates positions for attack if a leaving group is present.C5, C6
N-Alkylation/AcylationModerateDeprotonation of N-H followed by reaction with an electrophile.N1, N4

Ring-Closure (Cyclization): The formation of the this compound ring is a prime example of a ring-closure reaction. A common synthetic pathway involves the condensation of a 1,2-diamine with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate (B1200264). nih.govresearchgate.net For the target molecule, this would involve the reaction of 2,3-diaminobutane with an oxalate derivative. The mechanism proceeds through the formation of two amide bonds, leading to the cyclized dione product. This type of condensation is a robust and widely used method for constructing the pyrazinedione core. researchgate.net

Ring-Opening: The pyrazinedione ring, while relatively stable, can undergo ring-opening under specific conditions, typically involving strong nucleophiles or harsh acidic/basic hydrolysis. rsc.orgrsc.orgrsc.org For example, treatment with a strong base like sodium hydroxide (B78521) could lead to hydrolytic cleavage of the amide bonds (C-N bonds), ultimately opening the ring to form a dicarboxylic acid derivative of the original diamine. Similarly, strong reducing agents could potentially cleave the ring. The stability of the ring is a key factor in its utility as a scaffold, but these potential ring-opening pathways are important considerations in its chemical transformations. researchgate.net

Mechanistic Studies of Pyrazinedione Transformations

Understanding the mechanisms of pyrazinedione reactions is crucial for controlling reaction outcomes and designing synthetic pathways. A key aspect of this is the consideration of kinetic versus thermodynamic control, particularly in cyclization reactions where multiple products are possible.

In chemical reactions where two or more different products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. researchgate.netrsc.org

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. rsc.org This "kinetic product" is formed via the pathway with the lowest activation energy. rsc.org

In the context of the synthesis of a pyrazinedione, if an unsymmetrical 1,2-diamine or an unsymmetrical oxalate derivative is used, regioisomers can be formed. For example, the condensation of 2,3-diaminobutane with an ester of mono-substituted oxalic acid could potentially yield two different pyrazinedione regioisomers. The reaction conditions could then be tuned to favor one isomer over the other. A low-temperature, short-duration reaction would likely favor the kinetically preferred isomer, while a high-temperature reaction allowing for equilibrium would favor the more thermodynamically stable isomer. researchgate.netsemanticscholar.org While specific studies on this compound are not prevalent, this principle is a fundamental concept in the synthesis of substituted heterocyclic systems.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products
Control TypeReaction ConditionsProduct CharacteristicsEnergy Profile
KineticLow Temperature, Short Reaction TimeForms fasterLowest activation energy (Ea)
ThermodynamicHigh Temperature, Long Reaction Time (Reversible)More stableLowest Gibbs Free Energy (G)

Derivatization and Chemical Modification Strategies

The pyrazinedione scaffold serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Derivatization can occur at the ring nitrogens or by constructing fused heterocyclic systems.

A powerful strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a new biological profile. The pyrazinedione core is an attractive scaffold for this purpose.

Recent research has demonstrated the synthesis of novel heterofused hybrids incorporating the pyrazinedione system. For instance, a series of 3-aryl-thiazolo[3,4-a]pyrazine-5,8-diones has been synthesized. This was achieved by first preparing a pyrazinedione core derived from an amino acid like L-cysteine, which introduces a thiazolidine (B150603) ring fused to the pyrazinedione. This synthetic approach involves a multi-step sequence that first establishes the pyrazinedione ring and then utilizes functional groups on the scaffold for further elaboration and hybridization. These strategies highlight the utility of the pyrazinedione system as a central framework for building complex, multi-functional molecular architectures.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of 5,6-Dimethylpyrazine-2,3-dione and its Derivatives

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound, offering critical data on molecular geometry, planarity, and the nature of intermolecular forces that govern crystal packing.

X-ray crystallographic studies on derivatives provide a foundational understanding of the core pyrazine (B50134) ring's geometry. For instance, the analysis of 5,6-Dimethyl-pyrazine-2,3-dicarbonitrile, a closely related derivative, reveals that the pyrazine ring is nearly planar. nih.gov In one study, the asymmetric unit contained two independent molecules with root-mean-square deviations from planarity of 0.026 Å and 0.030 Å, respectively. nih.gov

In more complex derivatives, such as 5,6-Diphenylpyrazine-2,3-dicarbonitrile, the central pyrazine ring also maintains its planarity. nih.gov However, the bulky phenyl substituents are twisted with respect to the core ring. The dihedral angles between the pyrazine ring and the two phenyl rings have been measured at 48.08 (7)° and 44.80 (7)°. nih.gov This twisting is a common feature in substituted aromatic systems, arising from the balance between steric hindrance and electronic effects. The geometry around the silver(I) center in a complex of a triazine derivative, [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]n, was found to be a distorted tetrahedron, demonstrating how coordination can influence molecular geometry. mdpi.com

Table 1: Selected Crystallographic Data for Pyrazine Derivatives

CompoundCrystal SystemSpace GroupKey Geometric FeaturesReference
5,6-Dimethyl-pyrazine-2,3-dicarbonitrileMonoclinicP2₁/cNearly planar pyrazine ring (r.m.s. deviation = 0.026 Å) nih.govresearchgate.net
5,6-Diphenylpyrazine-2,3-dicarbonitrileMonoclinicP2₁/nPlanar pyrazine ring; Dihedral angles to phenyl rings: 48.08° and 44.80° nih.gov
[Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO₃)]nMonoclinicP2₁/cDistorted tetrahedral geometry around Ag(I) center mdpi.com

In the silver(I) complex of 3-amino-5,6-dimethyl-1,2,4-triazine, Hirshfeld surface analysis revealed that O...H (37.2%) and N...H (18.8%) intermolecular interactions were the most significant contributors to the molecular packing. mdpi.com For the target molecule, this compound, which contains both hydrogen bond acceptors (carbonyl oxygens) and potential donors (methyl C-H groups), it is anticipated that weak C—H⋯O hydrogen bonds would play a significant role in its crystal packing, similar to what is observed in the crystal structure of 1,4-Dimethylpiperazine-2,3-dione. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the molecular structure of this compound.

¹H NMR: Would be expected to show a singlet for the two equivalent methyl groups (C-CH₃).

¹³C NMR: Would show distinct signals for the methyl carbons, the sp² carbons attached to the methyl groups, and the carbonyl carbons (C=O).

These techniques are essential for unambiguously assigning all proton and carbon signals and verifying the chemical architecture of the synthesized compound. researchgate.net

In cases of spectral complexity or for studies of molecular dynamics and interactions, isotopic labeling can be employed. nih.gov This involves the specific incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule. nih.gov This can be achieved by using isotopically enriched precursors during the synthesis of the target compound. nih.gov

For this compound, selective ¹³C labeling of the methyl groups or ¹⁵N labeling of the pyrazine ring nitrogens could be performed. These approaches offer several advantages:

Enhanced Sensitivity: ¹⁵N NMR, despite the low natural abundance of the isotope, can provide direct information about the electronic environment of the nitrogen atoms.

Reduced Spectral Complexity: Selective labeling simplifies complex spectra, allowing for the focused study of specific parts of the molecule. researchgate.net

Probing Intermolecular Interactions: Isotopic labels can be used to study weak interactions, such as hydrogen bonding, by observing changes in chemical shifts or coupling constants upon binding or changes in solvent conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₆N₂O₂), the exact mass of the molecular ion [M]⁺ is 138.0429 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy. msu.edu

The fragmentation of the molecular ion under electron impact (EI) ionization provides a characteristic fingerprint. Based on the structure of this compound and fragmentation patterns of similar heterocyclic diones, several fragmentation pathways can be proposed. raco.cat A common fragmentation for carbonyl-containing compounds is the loss of carbon monoxide (CO).

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

m/z Value (Proposed)Proposed Fragment IonProposed Neutral Loss
138[C₆H₆N₂O₂]⁺˙Molecular Ion
110[C₅H₆N₂O]⁺˙CO
82[C₄H₆N₂]⁺˙2 x CO
67[C₃H₃N₂]⁺2 x CO, CH₃

The analysis of these fragmentation pathways helps to corroborate the proposed structure. For example, the mass spectrum of the related compound 3,6-Dimethylpiperazine-2,5-dione shows a molecular ion peak at m/z 142 and a base peak at m/z 44, indicating characteristic cleavage patterns. nih.gov Similarly, the fragmentation of 2,5-Dimethylpyrazine (B89654) shows a strong molecular ion peak at m/z 108. nih.gov

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy provide valuable information about the electronic transitions and functional groups within a molecule.

Specific experimental UV-Vis absorption and fluorescence spectra for this compound are not extensively documented. However, the spectroscopic properties can be inferred from its structural features and by comparison with similar pyrazine derivatives. The pyrazine ring system, coupled with the two carbonyl groups, constitutes a chromophore that is expected to absorb ultraviolet (UV) or visible light.

The electronic transitions in such systems are typically of the n → π* and π → π* type. The presence of the carbonyl groups introduces n → π* transitions, which are generally weaker and occur at longer wavelengths compared to the π → π* transitions of the aromatic pyrazine ring. The solvent polarity can influence the position of these absorption bands; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazine derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, would be dependent on the rigidity of the molecular structure and the nature of the lowest singlet excited state. For some pyrazine-based dyes, bathochromic (red) shifts in fluorescence are observed with increasing solvent polarity, indicating a more polar excited state.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. While specific experimental IR and Raman spectra for this compound are not provided in the searched literature, the expected characteristic vibrational frequencies can be predicted based on its structure.

Table 2: Predicted Characteristic Infrared and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C=O (dione)Symmetric and Asymmetric Stretching1680 - 1750
C=N (pyrazine ring)Stretching1500 - 1650
C-N (pyrazine ring)Stretching1300 - 1400
C-H (methyl)Stretching2850 - 3000
C-H (methyl)Bending1375 - 1450
Ring VibrationsSkeletal VibrationsVarious bands in the fingerprint region

The most prominent features in the IR and Raman spectra would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functional group. The exact position of these bands would be sensitive to the electronic environment and potential intermolecular interactions in the solid state. The vibrations of the pyrazine ring, including C=N and C-N stretching, would also give rise to a series of characteristic bands. The C-H stretching and bending vibrations of the two methyl groups would be observable as well. A complete vibrational assignment could be supported by computational methods, such as Density Functional Theory (DFT) calculations, which have been successfully applied to assign the vibrational spectra of other pyrazine derivatives. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio) on Pyrazinedione Systems

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental in understanding the intricacies of pyrazinedione systems. These methods allow for the accurate calculation of molecular structures, energies, and various other properties, offering a theoretical framework to complement experimental findings.

Elucidation of Tautomerization Equilibria and Energetics

Pyrazinediones, including 5,6-dimethylpyrazine-2,3-dione, can exist in different tautomeric forms, primarily the diketo, keto-enol, and dienol forms. DFT calculations are instrumental in evaluating the relative stabilities of these tautomers and the energetics of their interconversion.

For related heterocyclic systems like phthalazinone, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been employed to assess the relative stability of tautomers in both the gas phase and in solution. chemmethod.com Such studies often reveal that the diketo form is the most stable tautomer. The relative energies, enthalpies, and Gibbs free energies are calculated to determine the position of the tautomeric equilibrium. The activation energy barriers for the proton transfer between tautomers can also be computed, sometimes with the inclusion of a solvent molecule to model assisted tautomerization, which has been shown to reduce the energy barrier. chemmethod.com

Table 1: Illustrative Relative Energies for Tautomers of a Heterocyclic Dione (B5365651) System (Thiazolidine-2,4-dione)

Tautomer Relative Energy (ΔE, kcal/mol) Relative Enthalpy (ΔH, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol)
Diketo 0.0 0.0 0.0
Enol (1) 17.1 17.3 17.3

Note: Data is illustrative and based on a related heterocyclic system. The table demonstrates the typical energy differences calculated between tautomeric forms.

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are a reliable method for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For pyrazinedione systems, DFT can be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

For instance, in studies of substituted pyrazine (B50134) carboxamides, DFT calculations using the B3LYP method have been performed to predict FT-IR and FT-Raman spectra. chemrxiv.org The calculated wavenumbers are often scaled to better match experimental values, and a potential energy distribution (PED) analysis is used to assign the vibrational modes. chemrxiv.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

For this compound, one would expect characteristic vibrational modes for the C=O and C-N stretching within the pyrazinedione ring, as well as modes corresponding to the methyl group vibrations. Predicted NMR chemical shifts would be crucial for confirming the molecular structure and identifying the different chemical environments of the protons and carbons.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are important indicators of chemical reactivity and stability. researchgate.net

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies. researchgate.net These descriptors include:

Chemical Potential (μ): The tendency of electrons to escape from a system.

Chemical Hardness (η): The resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For pyrazinedione systems, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic attack.

Table 2: Representative Global Reactivity Descriptors for a Heterocyclic System

Parameter Formula Illustrative Value (eV)
HOMO Energy E_HOMO -6.5
LUMO Energy E_LUMO -1.8
Energy Gap (ΔE) E_LUMO - E_HOMO 4.7
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.15
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.35
Global Softness (S) 1 / (2η) 0.21

Note: The values are illustrative and represent typical ranges for organic molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Conformational Dynamics of Pyrazinedione Derivatives

MD simulations can be used to explore the conformational landscape of pyrazinedione derivatives. nih.gov By simulating the motion of the atoms over time, it is possible to identify stable conformations and the transitions between them. nih.gov For a molecule like this compound, MD simulations could reveal the flexibility of the pyrazinedione ring and the rotational dynamics of the methyl groups.

In studies of other heterocyclic compounds, MD simulations have been used to analyze the stability of docked ligand-protein complexes by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable RMSD value over time suggests that the system has reached equilibrium in a particular conformation. nih.gov This type of analysis could be applied to understand the conformational stability of this compound in different environments.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, govern their self-assembly into larger supramolecular structures. nih.govrsc.org MD simulations are a powerful tool for investigating these interactions and the resulting self-assembly processes. worktribe.com

For pyrazinedione derivatives, which contain both hydrogen bond acceptors (the carbonyl oxygens) and a π-conjugated system, MD simulations could elucidate how these molecules interact with each other in solution or in the solid state. nih.gov By simulating a system with multiple pyrazinedione molecules, one could observe the spontaneous formation of dimers, trimers, or larger aggregates and analyze the specific interactions that stabilize these structures. nih.gov For example, simulations can quantify the free energy of association for dimer formation. worktribe.com

Computational Design and Screening of Pyrazinedione-Based Structures

While specific computational studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazine and pyrazinedione derivatives has been the subject of significant theoretical and computational investigation. These in silico methods are crucial for the rational design of novel molecules with desired properties and for screening large virtual libraries of compounds to identify potential candidates for various applications, including drug discovery. The primary computational techniques employed for pyrazinedione-based structures include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and virtual screening.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of pyrazine derivatives with their biological activities. nih.govsemanticscholar.org These models are built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.govsemanticscholar.org For instance, a QSAR study on a series of pyrazine derivatives as antiproliferative agents revealed a high correlation between the experimental and predicted activity values, indicating the robustness of the derived models. nih.gov Such studies help in understanding the structural requirements for a particular biological activity and in designing new compounds with enhanced potency. The descriptors used in these models can be electronic, topological, or physicochemical in nature. nih.gov

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. jetir.orgnih.govsemanticscholar.org In the context of pyrazinedione-based structures, docking studies can elucidate the potential interactions between these compounds and the active site of a target enzyme or receptor. For example, in a study of pyrazine derivatives as potential inhibitors of PIM-1 kinase, molecular docking revealed key hydrogen bond interactions with amino acid residues like Glu171, Glu121, Lys67, and Asp128, which are crucial for inhibitory activity. japsonline.combibliomed.orgbibliomed.org Such insights are invaluable for the structure-based design of more potent and selective inhibitors.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. japsonline.combibliomed.org This approach can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar properties. In structure-based virtual screening, molecular docking is used to assess the binding of a library of compounds to the three-dimensional structure of a biological target. A study on 3-(pyrazin-2-yl)-1H-indazole derivatives utilized a generated pharmacophore for the virtual screening of the ZINC database to identify novel PIM-1 kinase inhibitors. japsonline.combibliomed.orgbibliomed.org

The following interactive data tables provide illustrative examples of the kind of data generated in computational studies of pyrazine derivatives.

Table 1: Illustrative QSAR Model Statistics for Pyrazinedione-Based Structures

ModelStatistical ParameterValue
MLR Model0.884
r²cv (Cross-validated r²)0.883
r²pred (Predictive r²)0.99
ANN ModelArchitecture9-4-1
0.95
RMSE0.15

Table 2: Illustrative Molecular Docking Results for Pyrazinedione-Based Structures against a Kinase Target

CompoundDocking Score (kcal/mol)Interacting ResiduesInteraction Type
ZINC05885218-10.9Glu121, Lys67Hydrogen Bond
ZINC05888770-10.5Glu171, Asp128Hydrogen Bond
ZINC08652441-10.2Lys67, Asp186Hydrogen Bond, Hydrophobic
ZINC73096248-11.1Glu121, Glu171, Asp131Hydrogen Bond

These computational approaches play a synergistic role in the design and screening of pyrazinedione-based structures. QSAR models can guide the initial design of compounds, which can then be evaluated for their binding potential using molecular docking. Promising candidates identified through docking can be further investigated using more rigorous computational methods like molecular dynamics simulations to assess their stability in the binding pocket. Finally, virtual screening can be employed to explore a vast chemical space for novel pyrazinedione scaffolds with desired biological activities.

Supramolecular Chemistry and Self Assembly of Pyrazinediones

Pyrazinediones in Supramolecular Polymers and Frameworks

The broader family of pyrazinediones has been investigated in the context of supramolecular polymers, where molecules are held together by reversible, non-covalent bonds such as hydrogen bonding. These interactions can lead to the formation of one-, two-, or three-dimensional assemblies. However, these differ from the more rigid and permanently porous structures of MOFs and COFs, which are defined by strong covalent or coordination bonds.

A comprehensive search of scientific databases reveals a lack of specific examples where 5,6-Dimethylpyrazine-2,3-dione has been successfully employed as a linker in the synthesis of either MOFs or COFs. Research on pyrazine-based MOFs has typically utilized pyrazine (B50134) itself or pyrazine-dicarboxylates as linkers to connect metal centers. Similarly, in the realm of COFs, which are constructed from purely organic building blocks through strong covalent bonds, pyrazine-containing linkers are often designed with more reactive functional groups like aldehydes or amines to facilitate the formation of stable, porous networks.

The absence of this compound in the MOF and COF literature suggests that this particular molecule may not possess the requisite chemical functionalities or geometric arrangement to effectively act as a linker in the conventional synthesis of these materials. The dione (B5365651) groups, while capable of participating in hydrogen bonding, may not readily form the strong, directional coordination or covalent bonds necessary for the assembly of robust, crystalline frameworks.

Further research and synthetic exploration would be necessary to determine if this compound could be modified or utilized under non-traditional synthetic conditions to act as a linker in the formation of novel MOF or COF structures. However, based on the current body of scientific literature, its role in this specific area of supramolecular chemistry appears to be unexplored.

Advanced Research Directions and Emerging Applications in Materials Science

Pyrazinedione Derivatives in Functional Materials Development

The development of functional materials from pyrazinedione derivatives is an area of growing interest. The inherent properties of the pyrazine (B50134) ring system, such as its planarity and electron-accepting capabilities, make it a valuable building block for materials with specific electronic and optical functions.

Pyrazine derivatives are increasingly being investigated for their applications in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine core can facilitate charge transfer processes, which are crucial for the performance of these devices. While specific studies on 5,6-Dimethylpyrazine-2,3-dione are limited, the broader class of pyrazine-containing π-conjugated materials has shown significant promise.

The photophysical properties of pyrazinedione derivatives can be tuned by extending the π-conjugation or by introducing electron-donating or -withdrawing substituents. These modifications can alter the absorption and emission spectra, as well as the fluorescence quantum yields. For instance, pyrazine-fused polycyclic aromatic hydrocarbons are being explored for efficient deep-blue emission in OLEDs. The strong electronegativity of the pyrazine core can lead to multiple-resonance effects, resulting in narrowband emission, a desirable characteristic for display technologies.

Table 1: Potential Optoelectronic Applications of Pyrazinedione Derivatives

Application Area Key Properties of Pyrazinedione Core Potential Advantages
Organic Light-Emitting Diodes (OLEDs) Electron-accepting nature, planar structure Enhanced electron injection/transport, potential for narrowband emission
Organic Solar Cells (OSCs) Electron acceptor capability Can be used as a building block for non-fullerene acceptors
Organic Field-Effect Transistors (OFETs) Good charge transfer properties Potential for high charge carrier mobility

This table is based on the general properties of pyrazine derivatives and represents potential applications for pyrazinedione compounds.

Smart materials are designed to respond to external stimuli such as light, heat, or pH. The pyrazinedione scaffold can be incorporated into larger molecular systems, such as polymers, to create materials with tunable properties. For example, the integration of pyrazinedione units into polymer backbones could lead to stimuli-responsive materials where the electronic or optical properties change in response to environmental triggers.

Metamaterials are artificially structured materials with properties not found in naturally occurring materials. While the direct application of this compound in metamaterials has not been reported, the principles of molecular design using such building blocks could contribute to the bottom-up fabrication of metamaterials with tailored electromagnetic responses.

Role of Pyrazinediones as Precursors in Complex Heterocyclic Synthesis

The reactivity of the dione (B5365651) functional groups and the pyrazine ring makes pyrazinedione derivatives valuable precursors for the synthesis of more complex heterocyclic systems. These reactions often involve condensation or cyclization steps to build fused or polycyclic structures.

Pyrazinediones can serve as starting materials for the synthesis of a variety of fused heterocyclic compounds. For instance, condensation reactions with diamines can lead to the formation of pyrazino[2,3-b]quinoxaline derivatives. These extended π-systems are of interest for their electronic properties and potential applications in organic electronics.

The synthesis of polycyclic aromatic compounds containing the pyrazine moiety is another area of active research. nih.gov These larger, often planar, molecules can exhibit interesting photophysical properties and are being investigated as advanced materials for various applications, including as anticancer agents due to their ability to intercalate with DNA. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Pyrazine Precursors

Precursor Type Reactant Resulting Heterocyclic System Potential Applications
Pyrazinedione o-Phenylenediamine Pyrazino[2,3-b]quinoxaline Organic electronics, fluorescent materials
Diaminopyrazine α-Dicarbonyl compounds Pteridines Biologically active compounds, dyes
Pyrazinecarbonitrile Azide Tetrazolylpyrazine (precursor to triazolopyrazine) Medicinal chemistry, functional polymers

This table illustrates general synthetic routes from pyrazine derivatives to fused heterocyclic systems.

Rational Design of Chemical Scaffolds for Specific Interactions

The rational design of chemical scaffolds is a key aspect of developing materials with specific functions, particularly in areas like host-guest chemistry and sensor technology. The pyrazinedione structure can be used as a rigid core to which different functional groups can be attached to create molecules with tailored binding properties.

By modifying the substituents on the pyrazine ring, it is possible to create cavities or binding sites with specific sizes, shapes, and electronic properties. This allows for the design of host molecules that can selectively bind to guest molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Such rationally designed scaffolds could find applications in chemical sensing, catalysis, and drug delivery. The development of chiral hosts based on pyrazine units has been shown to be effective in the size-selective inclusion of guest molecules.

Table 3: Mentioned Compounds

Compound Name
This compound
Pyrazino[2,3-b]quinoxaline
Pteridines
Tetrazolylpyrazine

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dimethylpyrazine-2,3-dione, and how can reaction conditions be optimized to minimize isomer formation?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 1,2-diaminopropane and diketones (e.g., 2,3-pentanedione) can yield pyrazine derivatives. However, isomer formation (e.g., 3,5- vs. 3,6-dimethyl isomers) is common. To minimize this, precise stoichiometry, controlled reaction temperatures (e.g., 60–80°C), and inert atmospheres are critical. Purification via fractional distillation or preparative GC can isolate the desired isomer. Mass spectrometry (MS) and NMR are essential to verify product identity and purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., phenyl ring orientations at ~45–49°) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY) to resolve positional isomerism. Gas chromatography (GC) with reference standards can further corroborate purity .

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : The compound’s stability is influenced by its electron-deficient pyrazine core and methyl substituents. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can assess degradation pathways. Computational tools (e.g., DFT) predict protonation sites and hydrolysis susceptibility. Buffered solutions (pH 4–8) are recommended for storage, as extreme pH may hydrolyze the diketone moiety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition or nucleophilic substitution reactions?

  • Methodological Answer : Regioselectivity arises from the electron-withdrawing effect of the diketone groups, which activate specific positions for attack. Frontier Molecular Orbital (FMO) analysis via DFT can identify reactive sites (e.g., LUMO localization). Experimental validation using substituted hydrazines or dienophiles in Diels-Alder reactions, followed by 15N^{15}\text{N}-labeling studies, can track bond formation .

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and transition states. Molecular dynamics (MD) simulations assess solvent effects (e.g., polarity on reaction rates). Software like Gaussian or ORCA integrates these tools, enabling virtual screening of reaction conditions (e.g., solvent, catalyst) before lab experimentation .

Q. How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies often stem from isomerism or impurities. A tiered approach is recommended:

Reproduce Synthesis : Validate synthetic protocols using high-purity reagents.

Advanced Spectrometry : Use HRMS to confirm molecular formulas and 2D NMR (NOESY, HSQC) to distinguish isomers.

Cross-Validation : Compare data with crystallographically validated reference compounds (e.g., SC-XRD in ).

Isotopic Labeling : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeling can track positional effects in NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.